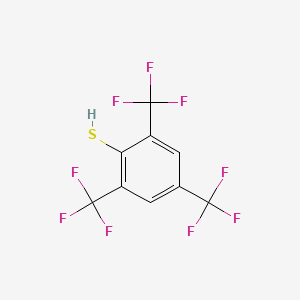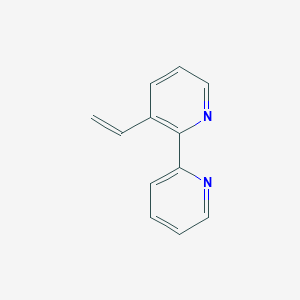
3-Ethenyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family It is characterized by the presence of two pyridine rings connected by a single bond, with an ethenyl group attached to one of the pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative under palladium catalysis . Another method is the Stille coupling, which uses a stannylated pyridine derivative . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 3-Ethenyl-2,2’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-Ethenyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted bipyridine derivatives.
科学的研究の応用
Chemistry: 3-Ethenyl-2,2’-bipyridine is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their photophysical and electrochemical properties .
Biology: In biological research, this compound is used to study metal-ligand interactions and their effects on biological systems. It can also be used in the development of metal-based drugs .
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for use in diagnostic imaging and therapeutic applications .
Industry: In the industrial sector, 3-Ethenyl-2,2’-bipyridine is used in the production of dyes and pigments. It is also employed in the development of materials for electronic devices, such as dye-sensitized solar cells .
作用機序
The mechanism of action of 3-Ethenyl-2,2’-bipyridine involves its ability to chelate metal ions. By forming stable complexes with metals, it can influence various chemical and biological processes. The compound can increase the stability and reactivity of metal centers, which is crucial in catalysis and other applications .
類似化合物との比較
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metals.
4,4’-Bipyridine: Another isomer of bipyridine, used in the synthesis of coordination polymers and metal-organic frameworks.
1,10-Phenanthroline: A related compound with similar coordination properties, often used in analytical chemistry.
Uniqueness: 3-Ethenyl-2,2’-bipyridine is unique due to the presence of the ethenyl group, which provides additional reactivity and the potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
115013-70-2 |
|---|---|
分子式 |
C12H10N2 |
分子量 |
182.22 g/mol |
IUPAC名 |
3-ethenyl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H10N2/c1-2-10-6-5-9-14-12(10)11-7-3-4-8-13-11/h2-9H,1H2 |
InChIキー |
GCXGHQXLQHQRSG-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(N=CC=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
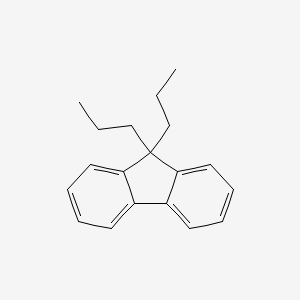
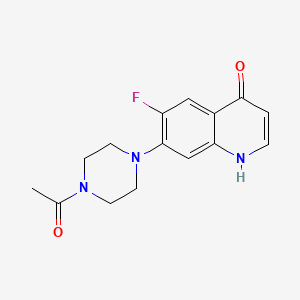
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
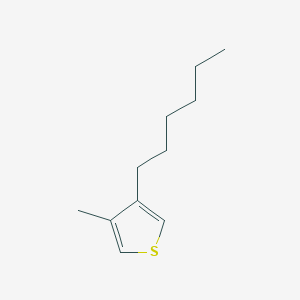
methanone](/img/structure/B14298376.png)
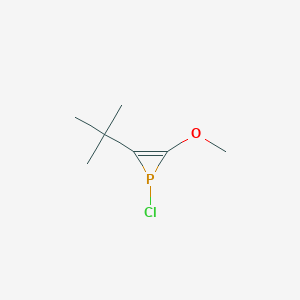
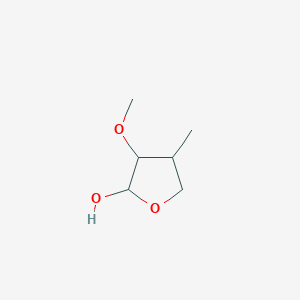
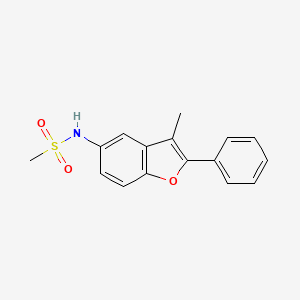
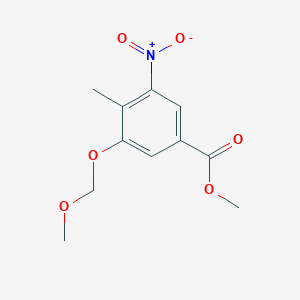
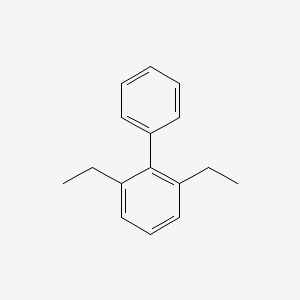
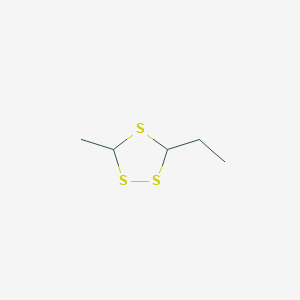
![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
